3-chloro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide
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Description
3-chloro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is commonly used as a research tool in biochemical and physiological studies.
Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Treatment
The compound MGCD0103, structurally related to 3-chloro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide, has been highlighted for its role as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, crucial in cancer cell proliferation and apoptosis. It demonstrates significant antitumor activity and has entered clinical trials, underscoring its potential as an anticancer drug (Zhou et al., 2008).
Anti-inflammatory and Analgesic Applications
New derivatives synthesized from visnagenone and khellinone, structurally related to the targeted compound, have shown promising results as anti-inflammatory and analgesic agents. These compounds were tested for their cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, showcasing significant selectivity towards COX-2. Their analgesic and anti-inflammatory efficacies highlight their potential in treating related conditions (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Properties
Compounds synthesized from 4,5,6,7-tetrahydrobenzothiophene, sharing a similar scaffold with this compound, have been evaluated for their antimicrobial activities. Some of these new thiazole and pyrazole derivatives exhibited promising antimicrobial and antifungal activities, underscoring their potential in developing new antimicrobial agents (Gouda et al., 2010).
Novel Synthetic Routes for Heterocyclic Compounds
The enaminonitrile moiety, central to the structure of this compound, has been utilized in the synthesis of new thienopyrimidines. These novel synthetic approaches have broadened the scope of heterocyclic chemistry, providing new avenues for the development of various bioactive molecules. This highlights the compound's role in advancing synthetic methodologies within medicinal chemistry (Madkour et al., 2009).
properties
IUPAC Name |
3-chloro-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-14-5-3-4-13(10-14)18(26)22-9-8-21-16-11-17(24-12-23-16)25-15-6-1-2-7-20-15/h1-7,10-12H,8-9H2,(H,22,26)(H2,20,21,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLFMUHYJNCFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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